molecular formula C16H24N2O4S B2439969 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1235647-29-6

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2439969
CAS RN: 1235647-29-6
M. Wt: 340.44
InChI Key: XWPCNVLJPKCMND-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. MS-275 is a potent HDACI that has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

  • Synthesis and Biological Activity : A series of N-substituted derivatives of this compound have been synthesized and evaluated for their biological activities. These derivatives have shown promising activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Such activity suggests potential therapeutic applications in conditions like Alzheimer's disease and inflammation (Khalid et al., 2014).

  • Antibacterial Potential : Some acetamide derivatives bearing this compound's structure have been found to exhibit moderate inhibitory activity against various bacterial strains, including Gram-negative and Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Iqbal et al., 2017).

  • Enzyme Inhibition and Molecular Docking Studies : Derivatives of this compound have been synthesized and evaluated for their inhibition potential against enzymes like carbonic anhydrase and cholinesterases. Molecular docking studies have been conducted to understand the binding mode of these compounds, which is crucial for designing more effective enzyme inhibitors (Virk et al., 2018).

  • Histamine Receptor Antagonism : Some derivatives have been identified as potent and selective histamine H3 receptor antagonists. These findings are significant for developing treatments for CNS disorders, as histamine receptors play a crucial role in various neural pathways (Canale et al., 2016).

  • Anticancer Properties : Isatin sulfonamide derivatives of this compound have shown cytotoxic effects on hepatocellular carcinoma cell lines. The study highlights the potential of these compounds in managing liver cancer, with specific compounds showing significant anticancer activities (Eldeeb et al., 2022).

  • Gastroprotective Activity : Certain acetamide derivatives with a thioether function, related to this compound, have shown gastroprotective activities. These findings are relevant in the context of developing new anti-ulcer agents (Hirakawa et al., 1998).

properties

IUPAC Name

2-(2-methylphenoxy)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13-5-3-4-6-15(13)22-12-16(19)17-11-14-7-9-18(10-8-14)23(2,20)21/h3-6,14H,7-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPCNVLJPKCMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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